BenchChemオンラインストアへようこそ!

2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide

Cyclin-dependent kinase 6 CDK6/Cyclin D3 Kinase selectivity profiling

This trans-cyclohexyl ether chemotype is a reference-standard CDK6 inhibitor (IC50 5.62 nM) with 20-fold selectivity over CDK1. The ethoxy-acetamide side chain occupies a distinct sub-pocket validated in BindingDB and US Patent 11,091,476 SAR tables. Ideal for phospho-Rb suppression studies at 10–100 nM where CDK1 is unaffected. Consistent, documented potency across CDK1, CDK2, and CDK6 enables cross-laboratory assay calibration (ADP-Glo, TR-FRET).

Molecular Formula C14H20FN3O3
Molecular Weight 297.33
CAS No. 2034445-99-1
Cat. No. B2832617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide
CAS2034445-99-1
Molecular FormulaC14H20FN3O3
Molecular Weight297.33
Structural Identifiers
SMILESCCOCC(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F
InChIInChI=1S/C14H20FN3O3/c1-2-20-9-13(19)18-11-3-5-12(6-4-11)21-14-16-7-10(15)8-17-14/h7-8,11-12H,2-6,9H2,1H3,(H,18,19)
InChIKeyBNCGJHROMOKARI-HAQNSBGRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide (CAS 2034445-99-1): Procurement-Relevant Compound Summary


2-Ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide is a synthetic small-molecule kinase inhibitor chemotype characterized by a trans-(1r,4r)-cyclohexyl ether linker coupling a 5-fluoropyrimidine hinge-binding motif to an ethoxy-acetamide terminus (Molecular Formula C14H20FN3O3, MW 297.33). [1] The compound is a member of the substituted cyclohexylaminopyrimidine class and has been deposited in ChEMBL under identifier CHEMBL4291541; it is disclosed in US Patent 11,091,476 as an illustrative example within a series of protein kinase inhibitors. [2]

Why 2-Ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide (CAS 2034445-99-1) Cannot Be Generically Substituted by In-Class Analogs


Within the 5-fluoropyrimidine cyclohexyl-ether chemotype, small variations in the exocyclic acetamide substituent produce divergent kinase selectivity profiles and cellular potency that render generic one-to-one substitution unreliable. The ethoxy-acetamide side chain in CAS 2034445-99-1 occupies a specific sub-pocket in the CDK6/cyclin D3 ATP-binding cleft; replacing it with a benzodioxol-5-yl, cyclopropyl, phenyl, or heteroaryl moiety shifts the selectivity fingerprint toward other CDK isoforms or unrelated kinases, as documented in the SAR tables of the originating patent family. [1] Consequently, experimental confirmation of target engagement is required before substituting any close structural congener in a biological assay or procurement specification. The quantitative comparison evidence below is limited to what can be extracted from the patent corpus and associated database entries.

Quantitative Differentiation Evidence for 2-Ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide (CAS 2034445-99-1): Head-to-Head and Cross-Study Analyses


CDK6/Cyclin D3 Inhibitory Potency Compared to CDK1/Cyclin A2 Across the Same Assay Platform

In a recombinant human kinase panel using the ADP-Glo assay format (1.2.2 kinase solution protocol), compound 2034445-99-1 inhibited CDK6/cyclin D3 with an IC₅₀ of 5.62 nM, whereas inhibition of CDK1/cyclin A2 under identical conditions gave an IC₅₀ of 110 nM, yielding a CDK1/CDK6 selectivity ratio of approximately 20-fold. [1] This intra-compound selectivity metric provides a quantitative basis for selecting this compound over non-selective CDK inhibitors that exhibit flatter isoform profiles.

Cyclin-dependent kinase 6 CDK6/Cyclin D3 Kinase selectivity profiling

Inferred Structural Differentiation from Cyclopropyl and Phenyl Acetamide Analogs Based on SAR Context

The ethoxy-acetamide side chain of CAS 2034445-99-1 provides a distinct hydrogen-bonding and steric profile relative to the cyclopropyl-acetamide analog (CAS 2034446-57-4) and the phenyl-acetamide analog (CAS 2034279-07-5) within the same patent series. Although direct head-to-head biochemical data for these three comparators under a single panel are not publicly reported at equal concentrations, the patent's general SAR tables demonstrate that varying the acetamide substituent from cyclopropyl to phenyl to ethoxy shifts CDK isoform selectivity profiles by approximately 5–50 fold across the CDK family. [1] The ethoxy substituent introduces an additional oxygen atom capable of acting as a hydrogen-bond acceptor, a feature absent in the cyclopropyl and phenyl congeners.

Structure-Activity Relationship Kinase inhibitor scaffold Medicinal chemistry

ChEMBL Deposition and Data Availability Status Relative to Peer Compounds

Compound 2034445-99-1 has been assigned ChEMBL identifier CHEMBL4291541 and BindingDB identifier BDBM50464603, with curated enzyme inhibition data deposited from US Patent 11,091,476. [1] In contrast, several close analogs bearing cyclopropyl (CAS 2034446-57-4), phenyl (CAS 2034279-07-5), thiophenyl (CAS 2034249-78-8), and benzodioxolyl (CAS not publicly deposited in ChEMBL) substituents lack validated, curated database entries with quantitative IC₅₀ values, limiting their immediate utility in computational modeling and systematic comparative analyses until bespoke assays are performed.

Database deposition Open data Reproducibility

Highest-Confidence Application Scenarios for 2-Ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide (CAS 2034445-99-1) Based on Available Evidence


CDK6/cyclin D3-Dependent Cell Cycle Profiling in Breast Cancer Models

The 5.62 nM IC₅₀ against CDK6/cyclin D3 supports its use as a chemical probe for dissecting CDK6-specific signaling in ER+ breast cancer cell lines (e.g., MCF-7, T-47D) where CDK4/6 activity is a validated oncogenic driver. The 20-fold selectivity over CDK1 (110 nM IC₅₀) allows for concentration-response experiments in the 10–100 nM range where CDK6 is substantially inhibited while CDK1 remains largely unaffected, enabling cleaner interpretation of phospho-Rb suppression phenotypes. [1]

Kinase Panel Screening Reference Standard for Comparative Selectivity Profiling

Because this compound has curated, publicly available data against CDK1/cyclin A2, CDK6/cyclin D3, and CDK2/cyclin A1 in BindingDB, it can serve as a cross-laboratory reference standard when calibrating ADP-Glo or TR-FRET kinase assay platforms. Its IC₅₀ values provide a benchmark for inter-assay variability assessment when evaluating novel CDK inhibitors from the same chemotype. [1]

Structure-Activity Relationship (SAR) Expansion for Cyclohexyl-Pyrimidine Ether Kinase Inhibitors

The ethoxy-acetamide side chain represents a distinct chemical space point within the cyclohexylaminopyrimidine patent series. Procurement of this compound enables systematic SAR studies where the ethoxy moiety is varied to methoxy, isopropoxy, or 2,2,2-trifluoroethoxy analogs while maintaining the 5-fluoropyrimidine and trans-cyclohexyl core constant, allowing isolation of the alkoxy substituent's contribution to kinase selectivity. [2]

Quote Request

Request a Quote for 2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.